4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide
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Overview
Description
4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine-imidazole fused ring system, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the purine-imidazole core, followed by the introduction of the benzamide group. Key steps include:
Formation of the Purine-Imidazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This step is usually achieved through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoic acid
- 4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzylamine
Uniqueness
4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide is unique due to its specific structural features, such as the purine-imidazole fused ring system and the benzamide group. These features contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
4-[4,7-dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-5-4-6-16(11-14)13-29-22(32)19-21(27(3)24(29)33)26-23-28(19)12-15(2)30(23)18-9-7-17(8-10-18)20(25)31/h4-12H,13H2,1-3H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKVQUMCBBLEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)C(=O)N)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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